

# An In-Depth Technical Guide to 2-(4-Chlorophenyl)morpholine

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)morpholine

Cat. No.: B3032904

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4-chlorophenyl)morpholine**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, safety, and its role as a pivotal building block in the development of novel therapeutic agents.

## Core Identifiers and Physicochemical Properties

**2-(4-Chlorophenyl)morpholine** is a disubstituted morpholine derivative featuring a 4-chlorophenyl group at the 2-position of the morpholine ring. The morpholine scaffold is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved water solubility and metabolic stability to parent molecules.<sup>[1]</sup> The presence of the 4-chlorophenyl moiety introduces lipophilicity and potential for specific biological interactions, including halogen bonding, making this compound a valuable intermediate for creating structurally diverse and biologically active molecules.<sup>[1]</sup>

Table 1: Core Identifiers for **2-(4-Chlorophenyl)morpholine**

Identifier	Value
CAS Number	62243-66-7
IUPAC Name	2-(4-chlorophenyl)morpholine
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO
Molecular Weight	197.66 g/mol
Canonical SMILES	<chem>C1COC(CN1)C2=CC=C(C=C2)Cl</chem>
InChI Key	ANGMDOVGFNZDLQ-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **2-(4-Chlorophenyl)morpholine**

Property	Value	Source
XLogP3	2	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	1	--INVALID-LINK--
Topological Polar Surface Area	21.3 Å <sup>2</sup>	--INVALID-LINK--

Note: Some physicochemical properties are computationally predicted and should be confirmed by experimental data where critical.

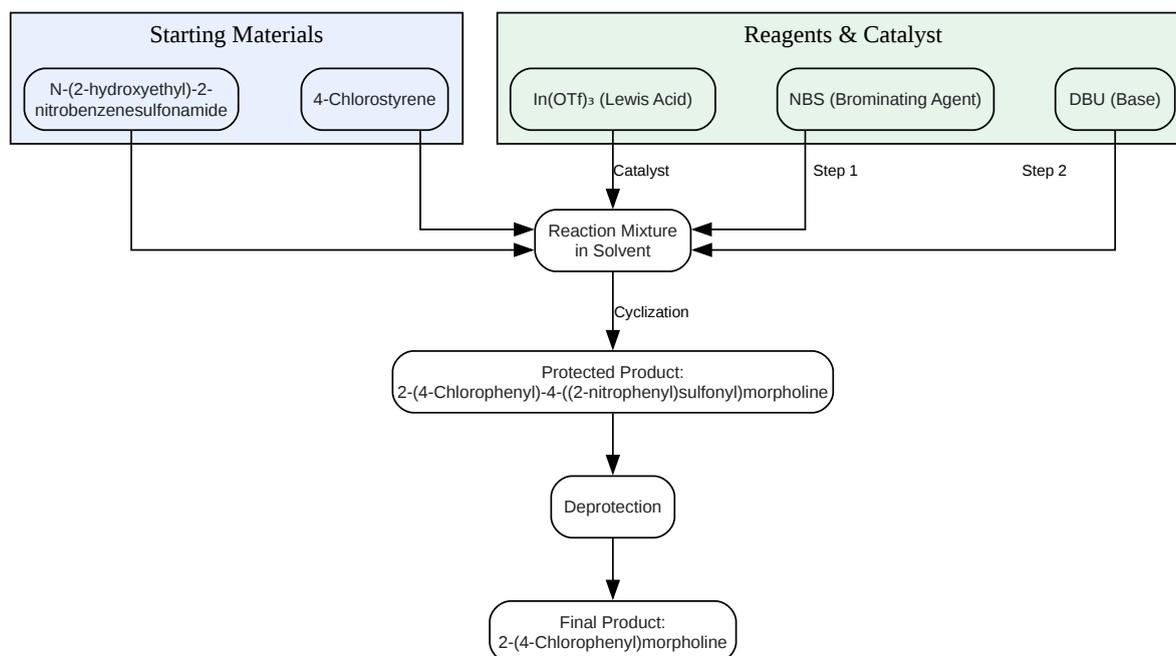
## Synthesis of 2-(4-Chlorophenyl)morpholine

The synthesis of 2-substituted morpholines can be achieved through various strategies. A prevalent and effective method involves the Lewis acid-catalyzed annulation of a 1,2-amino alcohol with a styrene derivative.<sup>[1]</sup> This approach allows for the direct construction of the morpholine ring with concomitant installation of the aryl substituent at the 2-position.

## Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Protected 2-(4-Chlorophenyl)morpholine Derivative

This protocol outlines the synthesis of 2-(4-Chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine, a protected precursor that can be subsequently deprotected to yield the title compound. The rationale for using a protecting group, such as the 2-nosyl group, is to prevent side reactions involving the morpholine nitrogen during the cyclization and to facilitate purification. The 2-nosyl group can be readily cleaved under specific conditions to afford the free secondary amine.

Diagram 1: Synthesis Workflow



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Caption: Lewis acid-catalyzed synthesis of **2-(4-chlorophenyl)morpholine**.

Materials:

- N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
- 4-Chlorostyrene
- Indium(III) trifluoromethanesulfonate ( $\text{In}(\text{OTf})_3$ )
- N-Bromosuccinimide (NBS)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Appropriate anhydrous solvent (e.g., Dichloromethane)
- Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
- Reagents for deprotection (e.g., thiol and a suitable base)

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide and 4-chlorostyrene in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst,  $\text{In}(\text{OTf})_3$ .
- **Bromination:** Cool the reaction mixture to 0 °C and add N-Bromosuccinimide (NBS) portion-wise. The NBS serves as a source of electrophilic bromine, which activates the styrene for subsequent nucleophilic attack.
- **Cyclization:** After the addition of NBS, allow the reaction to warm to room temperature. Then, add DBU, a non-nucleophilic base, to promote the intramolecular cyclization, leading to the formation of the morpholine ring.
- **Workup and Purification:** Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(4-Chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine.[1]

- Deprotection: The 2-nosyl protecting group can be cleaved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF to yield the final product, **2-(4-chlorophenyl)morpholine**.

## Spectroscopic Characterization

The structural elucidation of **2-(4-chlorophenyl)morpholine** is confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of a 2-substituted morpholine will exhibit characteristic signals for the protons on the morpholine ring and the 4-chlorophenyl group.

- Aromatic Protons: The protons on the 4-chlorophenyl ring will appear in the downfield region, typically between  $\delta$  7.0 and 7.5 ppm, as two doublets due to the para-substitution pattern.
- Morpholine Protons: The protons on the morpholine ring will appear as a series of multiplets in the upfield region. The proton at the C2 position (methine proton) will be coupled to the adjacent protons on the phenyl ring and the morpholine ring. The methylene protons adjacent to the oxygen (C6) and nitrogen (C3 and C5) atoms will have distinct chemical shifts.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the structure.

- Aromatic Carbons: The carbons of the 4-chlorophenyl ring will resonate in the aromatic region (typically  $\delta$  120-145 ppm). The carbon bearing the chlorine atom will have a characteristic chemical shift.
- Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region. The C2 carbon, being attached to both the phenyl ring and the nitrogen atom, will be downfield compared to the other morpholine carbons. The methylene carbons adjacent to

the oxygen (C6) are expected around  $\delta$  66-67 ppm, while those adjacent to the nitrogen (C3 and C5) are expected at a slightly higher field.[1]

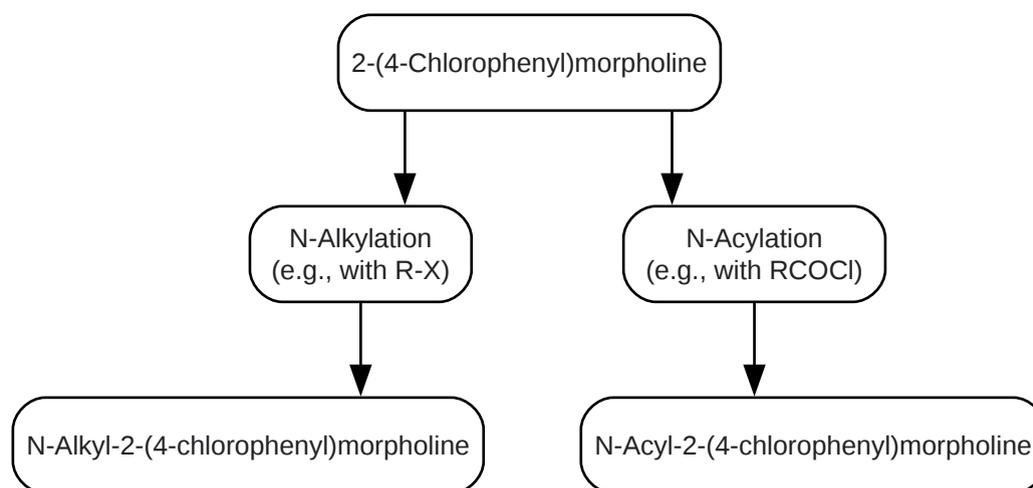
## Reactivity and Applications in Drug Discovery

The reactivity of **2-(4-chlorophenyl)morpholine** is primarily centered around the secondary amine of the morpholine ring, which is nucleophilic and basic.

### N-Alkylation and N-Acylation

The nitrogen atom can readily undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides or anhydrides.[2] These reactions are fundamental for incorporating the **2-(4-chlorophenyl)morpholine** scaffold into larger, more complex molecules. For instance, reaction with chloroacetyl chloride would yield the corresponding N-chloroacetyl derivative, a versatile intermediate for further functionalization.[2]

Diagram 2: Reactivity of **2-(4-chlorophenyl)morpholine**



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Caption: Key reactions involving the morpholine nitrogen.

## Role in Medicinal Chemistry

The **2-(4-chlorophenyl)morpholine** moiety is a valuable building block in the synthesis of a wide range of biologically active compounds. Derivatives have shown potential as:

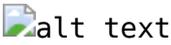
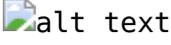
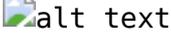
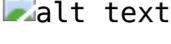
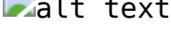
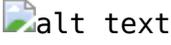
- Anticancer agents: The morpholine ring is a common feature in many kinase inhibitors and other anticancer drugs.[3]
- Anti-inflammatory agents: Morpholine derivatives have been investigated for their anti-inflammatory properties.[1]
- Antimicrobial agents: The scaffold has been incorporated into molecules with antibacterial and antifungal activities.[1]

While specific marketed drugs directly synthesized from **2-(4-chlorophenyl)morpholine** are not readily identifiable in the public domain, its structural motif is present in numerous patented compounds and research molecules, highlighting its importance in the drug discovery pipeline. For example, it serves as a key intermediate in the synthesis of complex heterocyclic systems like benzimidazoles with potential therapeutic applications.[1]

## Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **2-(4-chlorophenyl)morpholine**.

Table 3: GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral		Warning	H302: Harmful if swallowed
Acute Toxicity, Dermal		Warning	H312: Harmful in contact with skin
Skin Corrosion/Irritation		Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation		Warning	H319: Causes serious eye irritation
Acute Toxicity, Inhalation		Warning	H332: Harmful if inhaled
Specific target organ toxicity — Single exposure		Warning	H335: May cause respiratory irritation

Source: GHS classification information is based on data available from various chemical suppliers and databases.

## Precautionary Statements and First Aid

Prevention:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P264: Wash skin thoroughly after handling.[4]
- P270: Do not eat, drink or smoke when using this product.[5]
- P271: Use only outdoors or in a well-ventilated area.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Response:

- If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.  
[4]
- If on Skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4]

#### Storage:

- Store in a well-ventilated place. Keep container tightly closed.[4]
- Store locked up.[5]

#### Disposal:

- Dispose of contents/container to an approved waste disposal plant.[5]

## Conclusion

**2-(4-Chlorophenyl)morpholine** is a chemically significant molecule with a well-defined profile of identifiers, synthetic routes, and reactivity. Its utility as a scaffold in medicinal chemistry is evident from its application in the synthesis of various biologically active compounds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and scientists working in drug discovery and development. The continued exploration of this and related morpholine derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

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